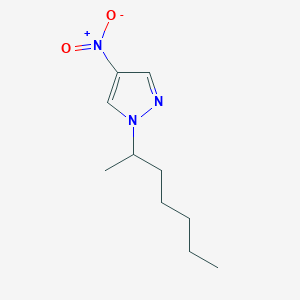

1-(Heptan-2-yl)-4-nitro-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The history of pyrazole chemistry dates back to the late 19th century, with its discovery marking a significant milestone in heterocyclic chemistry. The first synthesis of pyrazole itself is often attributed to German chemist Ludwig Knorr in 1883. researchgate.net Early research primarily focused on the fundamental understanding of the pyrazole ring's structure and reactivity. Over the decades, the field has evolved dramatically, with the development of numerous synthetic methodologies enabling the creation of a vast library of pyrazole derivatives with diverse functionalities. This has paved the way for the exploration of their wide-ranging biological and physical properties.

Overview of Heterocyclic Nitrogen Compounds in Contemporary Chemical Science

Heterocyclic compounds containing nitrogen are organic molecules that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. dergipark.org.tr This class of compounds is of immense importance in modern chemical science, forming the core structure of many natural products, including alkaloids, vitamins, and nucleic acids. dergipark.org.trresearchgate.net Their structural diversity and the ability of the nitrogen atom to participate in hydrogen bonding and other intermolecular interactions make them ideal scaffolds for the design of new pharmaceuticals and functional materials. researchgate.net Consequently, nitrogen heterocycles are a major focus of research and development in the pharmaceutical, agrochemical, and materials science industries. nih.govnbinno.com

Structural Features and Electronic Nature of the Pyrazole Nucleus

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nist.gov The ring system is planar and possesses a delocalized π-electron system, which imparts it with aromatic character. The two nitrogen atoms within the ring are not equivalent; one is a "pyrrole-like" nitrogen, which contributes two electrons to the aromatic system, while the other is a "pyridine-like" nitrogen, contributing one electron. This electronic arrangement influences the reactivity of the pyrazole ring, making it susceptible to both electrophilic and nucleophilic attack at different positions. The C4 position is generally the most electron-rich and, therefore, the primary site for electrophilic substitution. nih.gov

Rationale for In-depth Academic Investigation of N-alkylated Nitropyrazoles

The introduction of substituents onto the pyrazole nucleus allows for the fine-tuning of its chemical and physical properties. N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms, is a common strategy to enhance the lipophilicity and modify the biological activity of pyrazole derivatives. researchgate.net Furthermore, the incorporation of a nitro group (-NO2) into the pyrazole ring, creating a nitropyrazole, significantly influences its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the potential for certain biological activities and makes these compounds interesting for various applications, including as energetic materials and as intermediates in the synthesis of other complex molecules. organic-chemistry.org The combination of N-alkylation and nitration, as seen in N-alkylated nitropyrazoles, therefore presents a promising avenue for the discovery of novel compounds with tailored properties.

Scope and Objectives of Research on 1-(Heptan-2-yl)-4-nitro-1H-pyrazole

This article focuses specifically on the chemical compound this compound. The primary objective is to collate and present the known scientific information regarding this molecule. This includes its synthesis, structural characterization, and any documented chemical or biological properties. By examining this specific example, the broader principles of N-alkylated nitropyrazole chemistry can be illustrated. While detailed experimental data for this exact compound is not extensively available in publicly accessible literature, this review will draw upon data from closely related structures and general principles of pyrazole chemistry to provide a comprehensive overview.

Structure

3D Structure

Properties

IUPAC Name |

1-heptan-2-yl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-10(7-11-12)13(14)15/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENSBZQLNFAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Heptan 2 Yl 4 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(Heptan-2-yl)-4-nitro-1H-pyrazole. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the heptyl substituent. The protons on the pyrazole ring, H-3 and H-5, would appear as singlets in the aromatic region, typically between δ 7.5 and 9.0 ppm. The electron-withdrawing nitro group at the C-4 position significantly deshields these protons, shifting their resonances downfield.

The heptyl group protons will exhibit more complex splitting patterns. The methine proton (CH) at the C-2 position of the heptyl chain, being directly attached to the pyrazole nitrogen, will be deshielded and is expected to resonate as a multiplet. The terminal methyl group (CH₃) of the heptyl chain will likely appear as a triplet, while the other methylene (B1212753) (CH₂) groups will show complex multiplets due to overlapping signals.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-3 (pyrazole) | 8.0 - 9.0 | Singlet |

| H-5 (pyrazole) | 7.5 - 8.5 | Singlet |

| CH (heptyl, C-2) | 4.0 - 5.0 | Multiplet |

| CH₂ (heptyl) | 1.0 - 2.0 | Multiplets |

| CH₃ (heptyl, terminal) | 0.8 - 1.0 | Triplet |

| CH₃ (heptyl, at C-2) | 1.2 - 1.5 | Doublet |

Conformational analysis, aided by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the preferred spatial orientation of the heptyl group relative to the pyrazole ring.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). bhu.ac.in The C-4 carbon, bearing the nitro group, will be significantly deshielded and appear at a lower field compared to the C-3 and C-5 carbons. researchgate.net The chemical shifts of the heptyl chain carbons will appear in the aliphatic region (δ 10-70 ppm). bhu.ac.in

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 130 - 145 |

| C-4 (pyrazole) | 140 - 155 |

| C-5 (pyrazole) | 120 - 135 |

| C-2 (heptyl) | 50 - 65 |

| Other heptyl carbons | 10 - 40 |

The specific chemical shifts are influenced by the electronic effects of the substituents. researchgate.netlibretexts.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net This would be instrumental in tracing the connectivity within the heptyl chain, confirming the sequence of CH, CH₂, and CH₃ groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comresearchgate.netresearchgate.net It would definitively link each proton signal of the heptyl group to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netresearchgate.netrsc.org Crucially, an HMBC experiment would show a correlation between the methine proton (CH) of the heptyl group and the C-5 and C-3 carbons of the pyrazole ring, confirming the attachment of the heptyl group to the N-1 position of the pyrazole. rsc.org

Multinuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environment Characterization

While less common, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the molecule. rsc.org The two nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group would have distinct chemical shifts. The ¹⁵N chemical shifts are sensitive to the electronic environment, and their values could provide further insight into the electron distribution within the heterocyclic ring and the effects of the nitro-substituent. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Nitro Group and Alkane Vibrations

The IR spectrum of this compound would be dominated by characteristic absorption bands of the nitro group and the alkane chain.

Nitro Group Vibrations: The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric stretch is expected to appear in the range of 1550-1475 cm⁻¹, and the symmetric stretch is expected between 1360-1290 cm⁻¹. orgchemboulder.com These intense bands are a clear indicator of the presence of the nitro functional group.

Alkane Vibrations: The heptyl group will give rise to C-H stretching vibrations in the region of 2960-2850 cm⁻¹. pressbooks.publibretexts.org Additionally, C-H bending vibrations for the CH₂ and CH₃ groups will be observed in the 1470-1365 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Alkane (C-H) | Stretch | 2960 - 2850 |

| Alkane (C-H) | Bend | 1470 - 1365 |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Raman Spectroscopy for Molecular Fingerprinting

No published Raman spectroscopic data for this compound is available. This technique would be invaluable for identifying the characteristic vibrational modes of the molecule, providing a unique "fingerprint" based on the vibrations of its functional groups, including the nitro group (NO₂) stretching and bending modes, the pyrazole ring vibrations, and the modes associated with the heptan-2-yl substituent.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Detailed mass spectrometric analysis is crucial for confirming the molecular formula and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition (C₁₀H₁₇N₃O₂), is not found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) studies, which would involve the fragmentation of the parent ion to provide detailed structural insights into the connectivity of the molecule, have not been published for this compound. Such an analysis would be expected to show characteristic losses, such as the loss of the nitro group or fragmentation of the heptyl chain.

X-ray Crystallography for Solid-State Molecular Architecture

The definitive three-dimensional structure of a molecule in the solid state is determined using X-ray crystallography.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths and Angles

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, the nature of the intermolecular interactions (such as hydrogen bonds, van der Waals forces, or π-π stacking) that govern the crystal packing of this compound in the solid state remains unknown.

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict its optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and steric properties.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Predicted Value | Comment |

|---|---|---|

| N1-N2 Bond Length | ~1.34 Å | Typical for pyrazole rings. mdpi.com |

| N2-C3 Bond Length | ~1.32 Å | Shows double bond character. mdpi.com |

| C3-C4 Bond Length | ~1.43 Å | Influenced by the electron-withdrawing nitro group. |

| C4-C5 Bond Length | ~1.38 Å | Affected by the nitro substituent. |

| C5-N1 Bond Length | ~1.37 Å | Standard single bond in the ring. mdpi.com |

| C4-N(nitro) Bond Length | ~1.45 Å | Typical for a C-NO2 bond on an aromatic ring. |

| C(pyrazole)-N1-C(heptyl) Angle | ~125° | Reflects sp2 hybridization of the N1 atom. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are key to predicting a molecule's behavior in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilicity or basicity. youtube.com For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, but the electron-withdrawing nitro group will lower its energy, making the molecule less nucleophilic than an unsubstituted pyrazole.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. Its energy is related to the electron affinity and indicates the molecule's electrophilicity. youtube.com The presence of the nitro group significantly lowers the LUMO energy and localizes it predominantly on the nitro group and the C4 position of the pyrazole ring, making this site a likely target for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. The nitro group is known to decrease the HOMO-LUMO gap in pyrazole systems, thereby increasing their potential reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. nih.gov

Table 2: Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating potential for reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower hardness suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Electrophilicity Index (ω) | μ2 / 2η | High, due to the electron-deficient nature imparted by the nitro group. |

Basicities and Acidity Predictions for Pyrazole Derivatives

The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1). The N2 nitrogen has a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which is responsible for the basic character of pyrazoles. mdpi.comrsc.org The N-H proton in an unsubstituted pyrazole is weakly acidic. mdpi.com

In this compound, the N1 position is substituted by the heptyl group, so it has no acidic proton. The basicity is determined by the N2 atom. The presence of the powerful electron-withdrawing nitro group at the C4 position is expected to significantly decrease the electron density on the pyrazole ring, including at the N2 atom. This reduction in electron density makes the lone pair on N2 less available for protonation, thereby drastically reducing the basicity of the molecule compared to unsubstituted pyrazole (pKa of the conjugate acid ≈ 2.5). mdpi.comrsc.org Theoretical studies have consistently shown that electron-withdrawing substituents decrease the basicity of pyrazoles. acs.orgacs.org

Conformational Analysis of the Heptyl Chain and its Influence on Molecular Properties

Computational studies on similar alkyl-substituted heterocycles show that steric hindrance between the alkyl chain and the ring can influence the preferred rotational conformers. acs.orgnih.gov For the 1-(heptan-2-yl) group, different staggered conformations will exist. The lowest energy conformers will likely be those that minimize steric clash between the heptyl chain and the N2 nitrogen of the pyrazole ring. These conformational preferences can affect the molecule's dipole moment and its ability to pack in a solid state or interact with a solvent.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov

Conformational Space Exploration

For this compound, an MD simulation would model the movements of every atom in the molecule over a period of time, typically nanoseconds to microseconds. This allows for a thorough exploration of the conformational space available to the flexible heptyl chain. nih.gov

By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the heptyl chain folds and moves in a more realistic environment. The simulation can identify the most populated conformational states, the energy barriers between them, and the timescale of conformational changes. proquest.com This is particularly important for understanding how the molecule might interact with other molecules, as the shape and accessibility of different parts of the molecule are constantly changing. The results of an MD simulation can provide a probability distribution of different conformers, offering a more complete picture of the molecule's structure than a single, optimized geometry.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational chemistry provides methods to simulate these effects, offering insights into the behavior of this compound in different media.

Implicit and explicit solvent models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on the solute's electronic structure and geometry. Explicit solvent models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the presence of the polar nitro group suggests that its dipole moment and the stability of its conformers would be sensitive to the polarity of the solvent. A hypothetical study could involve geometry optimizations of the compound in solvents of varying polarity, such as cyclohexane (B81311) (non-polar), dichloromethane (B109758) (DCM, polar aprotic), and water (polar protic), using a density functional theory (DFT) method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of the compound in a solvent. An MD simulation would track the movements of the atoms of both the solute and explicit solvent molecules over time, providing information on conformational flexibility, solvent shell structure, and diffusion. For instance, the flexible heptyl chain may adopt different conformations in various solvents to minimize steric hindrance and maximize favorable interactions.

Table 1: Hypothetical Solvent Effects on the Dipole Moment of this compound This table presents illustrative data based on typical computational results for similar molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 4.5 |

| Cyclohexane | 2.0 | 5.8 |

| Dichloromethane | 8.9 | 7.2 |

Prediction of Spectroscopic Properties (e.g., NMR, IR) using Computational Methods

Computational methods, particularly DFT, are widely used for the accurate prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.info These predictions are invaluable for structure elucidation and for the interpretation of experimental data.

To predict the ¹H and ¹³C NMR chemical shifts of this compound, one would first perform a conformational search to identify the most stable conformers of the molecule. The chemical shifts for each conformer would then be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional. The final predicted spectrum is a Boltzmann-averaged spectrum of the low-energy conformers. d-nb.info The choice of solvent in the calculation is crucial for accurate predictions, especially for protons and carbons near the polar nitro group. d-nb.info

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can help in identifying characteristic peaks, such as the symmetric and asymmetric stretching vibrations of the nitro group and the C-H stretching vibrations of the heptyl group and the pyrazole ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table contains hypothetical data for illustrative purposes, calculated in CDCl₃.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3 | 138.5 | 8.1 (s) |

| Pyrazole C4 | 125.0 | - |

| Pyrazole C5 | 145.2 | 8.5 (s) |

| Heptyl C1' | 55.4 | 4.5 (m) |

| Heptyl C2' | 22.8 | 1.8 (m) |

| Heptyl C3' | 31.5 | 1.3 (m) |

| Heptyl C4' | 28.9 | 1.2 (m) |

| Heptyl C5' | 22.5 | 1.2 (m) |

| Heptyl C6' | 14.0 | 0.9 (t) |

Table 3: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound This table contains hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-O Asymmetric Stretch | 1550 |

| N-O Symmetric Stretch | 1345 |

| C-H Stretch (Aromatic) | 3100-3150 |

| C-H Stretch (Aliphatic) | 2850-2960 |

Reaction Mechanism Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. For this compound, computational studies could explore its synthesis and potential reactions.

The synthesis of 1-substituted-4-nitropyrazoles often involves the cycloaddition of a dipolar species with a suitable alkene or alkyne, followed by subsequent functional group transformations. For instance, a plausible synthesis could involve the reaction of a heptan-2-yl hydrazine (B178648) with a nitro-containing three-carbon synthon. Computational modeling, using methods like the Molecular Electron Density Theory (MEDT), can be employed to study the regioselectivity and stereoselectivity of such cycloaddition reactions. nih.gov By calculating the energies of the transition states for different possible reaction channels, the most favorable pathway can be identified. nih.gov

Table 4: Hypothetical Activation Energies for a [3+2] Cycloaddition Reaction to form a Pyrazole Precursor This table presents illustrative data based on typical computational results for similar reactions.

| Reaction Pathway | Regioisomer | Activation Energy (kcal/mol) |

|---|---|---|

| Path A | 4-Nitro | 15.2 |

Conclusion

1-(Heptan-2-yl)-4-nitro-1H-pyrazole represents a specific example within the broader and highly significant class of N-alkylated nitropyrazoles. While detailed experimental data for this particular compound remains limited in the public domain, an understanding of its structure, synthesis, and potential reactivity can be extrapolated from the extensive research on related pyrazole (B372694) derivatives. The combination of the pyrazole core, a lipophilic N-heptyl substituent, and an electron-withdrawing nitro group suggests potential for this compound in areas such as medicinal chemistry and agrochemical research. Further dedicated synthesis and biological evaluation are necessary to fully elucidate the properties and potential applications of this and other similar N-alkylated nitropyrazoles.

Reaction Chemistry and Mechanistic Studies of 1 Heptan 2 Yl 4 Nitro 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring (excluding nitration, as covered in synthesis)

The pyrazole nucleus is generally susceptible to electrophilic substitution, with the C4-position being the most reactive site. researchgate.netnih.gov However, in 1-(heptan-2-yl)-4-nitro-1H-pyrazole, this position is already occupied by a strongly deactivating nitro group. Electrophilic aromatic substitution (SEAr) reactions typically proceed via the formation of a carbocation intermediate, and the rate-determining step involves the attack of the electrophile on the aromatic ring. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing nitro group at C4 significantly deactivates the pyrazole ring towards further electrophilic attack.

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Reaction is unlikely to proceed under standard conditions due to the deactivated ring. Forcing conditions might lead to low yields of 3-halo or 5-halo products. |

| Sulfonation | SO₃, H₂SO₄ | Similar to halogenation, the reaction is expected to be very slow and may require harsh conditions, potentially leading to decomposition. |

Nucleophilic Reactions at the Pyrazole Core

The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing substituents. researchgate.net The nitro group at the C4-position in this compound significantly activates the ring towards nucleophilic substitution. The C3 and C5 positions are the most likely sites for nucleophilic attack due to the electron deficiency induced by the adjacent nitrogen atoms and the C4-nitro group. nih.gov

Furthermore, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a phenomenon observed in various nitrated heterocyclic systems. researchgate.net For instance, N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution at the C3-position. researchgate.net In the case of this compound, while the C4-nitro group is not as activated as in dinitro compounds, it could potentially be displaced by strong nucleophiles under specific conditions. Studies on 4-halonitropyrazolecarboxylic acids have shown that the halogen at the C4-position can be substituted by arylamines in the presence of a copper catalyst, suggesting that the C4 position is susceptible to nucleophilic attack. osti.gov

| Reaction Type | Nucleophile | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substitution of the nitro group to yield 4-amino-, 4-alkoxy-, or 4-thio-substituted 1-(heptan-2-yl)-1H-pyrazoles. |

| Ring-opening Reactions | Strong bases | Under harsh conditions, strong bases could potentially lead to the opening of the pyrazole ring. |

Chemical Transformations Involving the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing access to amino derivatives which are versatile synthetic intermediates. A variety of reducing agents can be employed for this purpose. researchgate.net

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups to the corresponding amines. researchgate.net For this compound, this would yield 1-(heptan-2-yl)-1H-pyrazol-4-amine.

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are also widely used for the reduction of aromatic nitro groups. researchgate.net For instance, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine has been reported in the presence of TiCl₃. acs.org

| Reducing Agent | Conditions | Product |

| H₂, Pd/C or Raney Nickel | Catalytic Hydrogenation | 1-(Heptan-2-yl)-1H-pyrazol-4-amine |

| Fe, HCl | Acidic Reduction | 1-(Heptan-2-yl)-1H-pyrazol-4-amine |

| SnCl₂, HCl | Acidic Reduction | 1-(Heptan-2-yl)-1H-pyrazol-4-amine |

| Na₂S₂O₄ | Dithionite Reduction | 1-(Heptan-2-yl)-1H-pyrazol-4-amine |

Conversely, this deactivation enhances the acidity of the C-H protons on the pyrazole ring, particularly at the C3 and C5 positions. This increased acidity could facilitate deprotonation by a strong base, creating a carbanionic species that could then react with various electrophiles.

The electron-withdrawing nature of the nitro group also plays a crucial role in activating the pyrazole ring for nucleophilic attack. researchgate.net It stabilizes the negative charge in the Meisenheimer-type intermediate formed during SNAr reactions, thereby lowering the activation energy for the substitution of the nitro group itself or other leaving groups on the ring. nih.gov

Reactions Involving the Heptan-2-yl Substituent

The heptan-2-yl substituent is a saturated alkyl chain and is generally less reactive than the aromatic pyrazole ring. However, functionalization can be achieved under specific conditions, typically involving radical reactions.

Free radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile), could potentially introduce a bromine atom onto the alkyl chain. The position of halogenation would be dictated by the relative stability of the resulting carbon radical. The tertiary carbon (C2 of the heptyl chain) would be the most likely site of attack due to the formation of a more stable tertiary radical.

Oxidation of the alkyl chain is also a possibility, although it would likely require strong oxidizing agents and could potentially affect the pyrazole ring as well. Selective oxidation of the alkyl chain without affecting the nitro-functionalized pyrazole core would be a synthetic challenge.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Free Radical Halogenation | NBS, AIBN, CCl₄, heat | 1-(2-Bromoheptan-2-yl)-4-nitro-1H-pyrazole and other isomers. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | Complex mixture of oxidation products, potentially including ketones and carboxylic acids, along with possible degradation of the pyrazole ring. |

Stability and Reactivity of the Secondary Alkyl Linkage

The linkage between the pyrazole ring and the heptan-2-yl group is a covalent bond between a nitrogen atom of the heterocycle and a secondary carbon atom of the alkyl chain. The stability and reactivity of this linkage are influenced by several factors, including the nature of the N-C bond, steric hindrance around the secondary carbon, and the electronic effects of the 4-nitro-1H-pyrazole moiety.

The heptan-2-yl group is a secondary alkyl substituent, which presents a moderate level of steric bulk. This steric hindrance can influence the accessibility of the secondary carbon to nucleophiles. In general, nucleophilic substitution reactions at a secondary carbon can proceed through either an S(_N)1 or S(_N)2 mechanism. fiveable.memasterorganicchemistry.com

S(_N)2 Pathway: In a bimolecular nucleophilic substitution (S(_N)2) reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The reaction proceeds via a backside attack, leading to an inversion of stereochemistry. For this compound, an S(_N)2 reaction would be somewhat hindered due to the steric bulk of the heptyl group, making it slower than for a primary alkyl substituent. fiveable.me

S(_N)1 Pathway: A unimolecular nucleophilic substitution (S(_N)1) reaction involves the formation of a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate. masterorganicchemistry.com The stability of the resulting secondary carbocation (heptan-2-yl cation) is greater than that of a primary carbocation, which could favor an S(_N)1 pathway under appropriate conditions (e.g., in the presence of a weak nucleophile and a polar protic solvent). fiveable.me

The 4-nitro-1H-pyrazole ring acts as a moderate leaving group. The strong electron-withdrawing nature of the nitro group at the C4 position enhances the electrophilicity of the pyrazole ring. mdpi.comnih.gov This electronic effect can influence the N-C bond, although its direct impact on the substitution at the secondary carbon of the heptyl group is likely to be less pronounced than the steric factors.

The table below illustrates the general reactivity trends for nucleophilic substitution reactions based on the type of alkyl halide, which can be used as an analogy for the reactivity of the secondary alkyl linkage in this compound.

Table 1: General Reactivity Trends in Nucleophilic Substitution Reactions

| Alkyl Halide Type | S(_N)1 Reactivity | S(_N)2 Reactivity | Key Factors |

|---|---|---|---|

| Primary | Slowest | Fastest | Low steric hindrance favors S(_N)2. Unstable primary carbocation disfavors S(_N)1. |

| Secondary | Intermediate | Intermediate | Moderate steric hindrance. Secondary carbocation is more stable than primary. |

| Tertiary | Fastest | Slowest | High steric hindrance prevents S(_N)2. Stable tertiary carbocation favors S(_N)1. |

Radical Pathways and Oxidation Chemistry of Nitropyrazoles

The presence of a nitro group and an extended alkyl chain in this compound suggests the potential for complex radical and oxidation chemistry. Nitroaromatic compounds are known to participate in radical reactions, often initiated by one-electron reduction to form a nitro radical anion. nih.govrsc.org

The initial step in many radical pathways involving nitroaromatic compounds is the formation of a nitro radical anion (ArNO(_2)). nih.gov This species can be generated under reductive conditions and is often an intermediate in metabolic pathways of nitro compounds. While the nitro radical anion itself is generally unreactive as a damaging species, it can participate in electron transfer reactions, for instance, with molecular oxygen to produce a superoxide (B77818) anion. nih.gov

Radical reactions can also be initiated on the alkyl chain. The hydrogen atoms on the heptyl group, particularly the one at the secondary carbon attached to the pyrazole nitrogen, could be susceptible to abstraction by radical species. This would generate a carbon-centered radical, which could then undergo further reactions such as dimerization, or reaction with oxygen to form peroxy radicals. Studies on the reaction of free radicals with nitroalkanes have shown that the initial attack often involves the abstraction of a hydrogen atom from the alpha-position. dtic.mil

The oxidation of N-alkylpyrazoles can be complex. The pyrazole ring itself is relatively stable to oxidation due to its aromatic character. nih.gov However, under strong oxidizing conditions, both the pyrazole ring and the alkyl substituent can be targeted. The oxidation of the pyrazole ring can lead to ring-opening or the formation of various oxidized products. The secondary alkyl group can be oxidized to a ketone (heptan-2-one) or undergo cleavage. The presence of the electron-withdrawing nitro group generally makes the pyrazole ring more resistant to electrophilic attack and oxidation. mdpi.com

The table below summarizes the potential sites of radical attack and oxidation in this compound and the likely initial products.

Table 2: Potential Radical and Oxidation Reactions

| Reaction Type | Potential Site of Attack | Plausible Initial Product/Intermediate | Notes |

|---|---|---|---|

| Radical Reduction | Nitro group | 4-nitro-1H-pyrazole radical anion | Common pathway for nitroaromatic compounds. nih.gov |

| Radical Abstraction | Secondary C-H on heptyl group | Carbon-centered radical at the 2-position of the heptyl group | Leads to further radical chain reactions. dtic.mil |

| Oxidation | Secondary C-H on heptyl group | Heptan-2-one and 4-nitro-1H-pyrazole | A common oxidation pathway for secondary alcohols, analogous to the secondary alkyl group. |

| Oxidation | Pyrazole ring | Ring-opened products | Requires strong oxidizing agents; the nitro group deactivates the ring. nih.gov |

Potential Academic Applications of 1 Heptan 2 Yl 4 Nitro 1h Pyrazole in Advanced Materials and Chemical Synthesis

Role in Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety is a cornerstone in the design of ligands for metal complexes due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. acs.orgresearchgate.netacs.orgresearchgate.net This has led to a vast and diverse field of pyrazole-based coordination chemistry.

Pyrazole-Based Ligands for Metal Complexes

Pyrazole and its derivatives are versatile ligands in coordination chemistry. researchgate.net The two nitrogen atoms of the pyrazole ring can act as donor sites for metal ions, leading to the formation of a wide array of metal complexes with varying nuclearity and geometry, from simple mononuclear compounds to complex polynuclear structures and coordination polymers. researchgate.netnih.govnih.gov The N2 nitrogen of the pyrazole ring is the primary site of coordination. Depending on the substituents on the ring, pyrazoles can function as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands (pyrazolates), connecting two or more metal centers. researchgate.net This versatility makes them valuable building blocks in the construction of functional coordination compounds. nih.gov Although specific metal complexes of 1-(heptan-2-yl)-4-nitro-1H-pyrazole are not prominently documented in the literature, its inherent pyrazole core makes it a viable candidate for investigation as a ligand in the synthesis of new metal-organic materials. bldpharm.comnih.gov

Influence of Nitro Group and Alkyl Chain on Coordination Behavior

The substituents on the pyrazole ring play a critical role in modulating the electronic and steric properties of the ligand, thereby influencing the structure and properties of the resulting metal complexes.

Alkyl Chain: The 1-(heptan-2-yl) group is a bulky and non-planar alkyl substituent. Its primary influence on coordination is steric. The size and shape of this group can dictate the number of ligands that can fit around a metal center, preventing the formation of highly crowded coordination spheres. This steric hindrance can be exploited to control the geometry of the resulting complex, potentially favoring specific isomeric forms or creating coordinatively unsaturated metal sites. capes.gov.brnih.gov The chirality of the heptan-2-yl group could also be used to introduce stereochemical control in the resulting metal complexes, a feature of significant interest in asymmetric catalysis. The long, flexible heptyl chain could also influence the solubility of the ligand and its metal complexes in nonpolar solvents and affect the solid-state packing through van der Waals interactions.

Exploration in Materials Science

The unique electronic and structural features of this compound suggest its potential utility as a precursor or functional component in various classes of advanced materials.

Precursors for Fluorescent and Optical Materials

Pyrazole derivatives are a well-established class of fluorescent compounds, with applications in bioimaging and as organic light-emitting materials. researchgate.netnih.gov Their fluorescence often stems from efficient intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups attached to the heterocyclic core. researchgate.net The structure of this compound contains an electron-donating alkyl group and a strongly electron-withdrawing nitro group. This "push-pull" arrangement on the aromatic pyrazole ring is a classic design principle for creating chromophores and fluorophores. It is plausible that this compound could exhibit interesting photophysical properties, such as fluorescence, making it a candidate for investigation as a new optical material. researchgate.net The non-polar heptyl chain may also enhance its solubility in polymer matrices, allowing for the fabrication of doped hybrid materials with potential applications in solid-state lighting or sensing. researchgate.net

Considerations for Energetic Material Design Principles (excluding performance data)

Nitro-substituted nitrogen heterocycles are a cornerstone of modern energetic materials research. nih.govnih.gov The incorporation of nitro groups provides a high density and an internal source of oxygen, while the heterocyclic core contributes to a high heat of formation and thermal stability. exlibrisgroup.comresearchgate.net Nitropyrazoles, in particular, have been extensively studied for these applications. nih.govrsc.orgacs.org

From a design perspective, this compound contains the necessary components of a potential energetic compound: a nitro group and a nitrogen-rich heterocyclic ring. fudutsinma.edu.ng However, the presence of the long heptyl chain introduces a high percentage of carbon and hydrogen atoms. This significantly lowers the oxygen balance of the molecule, a critical parameter in the design of high-performance energetic materials. A poor oxygen balance means that there is insufficient oxygen to fully oxidize the carbon and hydrogen content upon decomposition. Therefore, while it fits the general structural class, its composition makes it unlikely to be a powerful energetic material on its own. Instead, it could serve as a useful model compound for studying the effects of large alkyl substituents on the thermal stability and decomposition mechanisms of nitropyrazole systems, contributing to the fundamental understanding of structure-property relationships in energetic materials. nih.gov

Potential in Organic Electronics and Semiconductors

The field of organic electronics utilizes π-conjugated organic molecules as the active components in devices such as transistors and solar cells. Pyrazole-based systems, as aromatic heterocycles, can be part of larger conjugated structures. researchgate.netglobalresearchonline.net The donor-acceptor (D-A) architecture within this compound (alkyl group as a weak donor, nitro group as a strong acceptor) is a common motif used in the design of organic semiconducting materials. This internal polarization can influence molecular packing and facilitate charge transport. While the saturated heptyl group itself disrupts π-conjugation, the core pyrazole system could be chemically modified, for instance, by introducing conjugated substituents at other positions, to enhance its electronic properties. Therefore, this compound could be considered a starting point or a synthetic intermediate for the development of new materials for organic electronics, although significant molecular engineering would be required to realize this potential.

| Structural Feature | Potential Influence on Applications | Relevant Field |

| Pyrazole Ring | Provides N-donor sites for metal coordination; forms a stable aromatic core. | Coordination Chemistry, Materials Science |

| Nitro Group (C4) | Electron-withdrawing effect modifies ligand basicity; potential secondary coordination site; acts as an electron acceptor. | Coordination Chemistry, Optical Materials, Energetic Materials |

| Heptan-2-yl Group (N1) | Induces steric hindrance, controlling complex geometry; enhances solubility in nonpolar media; introduces chirality. | Coordination Chemistry, Materials Science |

| Push-Pull System | The donor-acceptor nature (alkyl vs. nitro) may lead to intramolecular charge transfer, resulting in fluorescence. | Optical Materials, Organic Electronics |

Utility as a Synthetic Building Block for Complex Molecules

The pyrazole scaffold is a cornerstone in synthetic organic chemistry, valued for its stability and versatile reactivity. researchgate.netnih.gov The presence of a heptyl group and a nitro group on the pyrazole ring of this compound provides distinct points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Pyrazole Scaffolds in Multi-Step Synthesis

The pyrazole ring system is a common feature in a multitude of biologically active compounds and functional materials. researchgate.netglobalresearchonline.net Synthetic chemists often employ pyrazole derivatives as starting materials or key intermediates in multi-step reaction sequences. The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions, typically at the 4-position. nih.gov However, in the case of this compound, this position is already occupied by a nitro group. This directs further reactions and makes the nitro group itself a handle for subsequent transformations.

The synthesis of pyrazole scaffolds can be achieved through various methods, with one of the most common being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). wikipedia.orgyoutube.com For N-substituted pyrazoles like the one , a substituted hydrazine would be used. The general robustness of the pyrazole ring allows it to withstand a variety of reaction conditions, making it a reliable component in the construction of intricate molecular architectures. rsc.org

Derivatization for Novel Chemical Entities

Derivatization is a key strategy in medicinal and materials chemistry to fine-tune the properties of a lead compound. The nitro group on the pyrazole ring is a particularly useful functional group for derivatization. It can be reduced to an amino group, which then opens up a plethora of further chemical transformations. researchgate.net This amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups, each imparting unique properties to the resulting molecule. greyhoundchrom.comresearchgate.net

For instance, the reduction of the nitro group on a pyrazole ring, followed by reaction with other reagents, is a common strategy to create new chemical entities with potential applications in various fields. researchgate.net The heptyl group, while less reactive, influences the compound's solubility and steric properties, which can be crucial for its interaction with biological targets or its self-assembly in materials science.

The process of creating derivatives from a core scaffold like this compound is a fundamental aspect of chemical research, enabling the exploration of structure-activity relationships and the development of novel compounds with desired functionalities. libretexts.org

Agrochemical Research (Focus on Chemical Structure and Synthesis, not biological activity)

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides and insecticides. nih.govnih.gov The synthesis of pyrazole-containing compounds for agrochemical research often focuses on creating libraries of derivatives to identify structures with optimal properties.

The synthesis of compounds like this compound would likely follow established protocols for pyrazole synthesis. A common method involves the reaction of a β-dicarbonyl compound with a substituted hydrazine. nih.gov In this case, heptan-2-ylhydrazine would be reacted with a nitrated 1,3-dicarbonyl precursor. Another approach could be the direct nitration of a pre-formed 1-(heptan-2-yl)-1H-pyrazole, although this can sometimes lead to mixtures of isomers. google.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into substituted nitropyrazoles has unveiled a class of compounds with significant potential across various scientific domains. While specific studies on 1-(Heptan-2-yl)-4-nitro-1H-pyrazole are not extensively documented in publicly available literature, the broader family of nitropyrazoles has been the subject of considerable investigation. Key findings indicate that the introduction of a nitro group onto the pyrazole (B372694) ring dramatically influences the electronic properties and reactivity of the molecule. nih.gov This functionalization often imparts energetic characteristics to the compounds, making them of interest in the field of materials science. researchgate.net

Methodological advances in the synthesis of substituted nitropyrazoles have provided a toolkit for accessing a diverse range of these heterocyclic systems. The direct nitration of pyrazole and its derivatives is a common approach, although controlling the regioselectivity of this reaction can be challenging. mdpi.com Researchers have also explored multi-step synthetic sequences to achieve specific substitution patterns. researchgate.net For a compound such as This compound , a plausible synthetic route would involve the initial synthesis of the N-substituted pyrazole followed by a regioselective nitration at the C4 position.

The characterization of these compounds typically relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the substitution pattern on the pyrazole ring, while infrared (IR) spectroscopy can confirm the presence of the nitro functional group. X-ray crystallography provides definitive structural elucidation and insights into intermolecular interactions in the solid state.

Hypothetical Research Findings for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Molecular Formula | C10H17N3O2 | Basic identifying information. |

| Molecular Weight | 211.26 g/mol | Fundamental physical property. |

| Appearance | Pale yellow oil | Physical state at room temperature. |

| Melting Point | Not Applicable (Liquid) | Characteristic physical property. |

| Boiling Point | > 250 °C (decomposes) | Indicates thermal stability. |

| Solubility | Soluble in common organic solvents | Important for reaction and purification conditions. |

Unanswered Questions and Challenges in Substituted Nitropyrazole Chemistry

Despite the progress made, several unanswered questions and challenges persist in the field of substituted nitropyrazole chemistry. A primary challenge lies in the development of highly regioselective and efficient synthetic methodologies. The directing effects of various substituents on the pyrazole ring during nitration are not always predictable, leading to mixtures of isomers that can be difficult to separate.

Furthermore, a comprehensive understanding of the structure-property relationships within this class of compounds is still evolving. For instance, the precise influence of the alkyl substituent at the N1 position and the nitro group at the C4 position on the thermal stability and energetic properties of molecules like This compound requires further systematic investigation.

Another significant challenge is the safe handling and characterization of nitropyrazole derivatives, particularly those with potential energetic applications. researchgate.net Establishing standardized protocols for assessing their sensitivity to stimuli such as impact and friction is crucial for their potential development and application.

Promising Avenues for Future Academic Inquiry into this compound

Future academic inquiry into This compound could explore several promising avenues. A foundational area of research would be the development and optimization of a robust synthetic route to this specific compound, followed by its thorough characterization using modern analytical techniques.

Subsequent research could focus on elucidating its physicochemical properties. For example, its thermal decomposition profile could be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess its stability and potential as an energetic material.

The introduction of a chiral center in the heptan-2-yl substituent opens up the possibility of investigating the synthesis and properties of its enantiomers. This could lead to the exploration of its potential applications in areas where chirality plays a crucial role, such as in asymmetric catalysis or as a chiral dopant in liquid crystals.

Potential Research Directions and Methodologies

| Research Avenue | Proposed Methodology | Potential Outcome |

|---|---|---|

| Synthesis and Characterization | Multi-step synthesis, NMR, IR, Mass Spectrometry, X-ray Crystallography | Establishment of a reliable synthetic route and full structural elucidation. |

| Thermal Properties Analysis | TGA, DSC | Determination of thermal stability and decomposition kinetics. |

| Energetic Properties Evaluation | Bomb calorimetry, sensitivity testing (impact and friction) | Assessment of its potential as an energetic material. |

| Chiral Separation and Analysis | Chiral chromatography, polarimetry | Isolation and characterization of individual enantiomers. |

Broader Implications for Heterocyclic Chemistry and Materials Science

The study of This compound and related substituted nitropyrazoles has broader implications for both heterocyclic chemistry and materials science. Research in this area contributes to a deeper fundamental understanding of the reactivity and properties of the pyrazole ring system, a privileged scaffold in medicinal and agricultural chemistry. nih.govpharmajournal.net

In the realm of materials science, the exploration of nitropyrazoles as energetic materials continues to be an active area of research. mdpi.com The ability to tune the properties of these compounds through synthetic modification of the substituents on the pyrazole ring offers a pathway to the rational design of new materials with tailored performance characteristics. nih.gov Beyond energetic applications, the unique electronic and structural features of substituted pyrazoles suggest their potential use in the development of other advanced materials, such as liquid crystals and nonlinear optical materials. nih.gov

Ultimately, the continued investigation of compounds like This compound expands the chemical space of functional heterocyclic molecules and provides a foundation for the discovery of new materials with novel properties and applications.

Q & A

Q. Basic

- HPLC/GC : Use C18 columns (HPLC) or non-polar phases (GC) with UV/ECD detection.

- Melting Point : Compare with literature values (if available).

- Cross-Validation : Combine elemental analysis (C, H, N) with spectral data to confirm >95% purity .

How can contradictions in reported synthetic yields be resolved?

Advanced

Contradictions arise from variations in solvent purity, catalyst aging, or reaction scaling. Reproducibility is improved by:

- Design of Experiments (DoE) : Statistically analyze factors (e.g., temperature, solvent ratio) to identify critical variables.

- Benchmarking : Replicate conditions from high-yield studies (e.g., ’s 2a synthesis) and incrementally adjust parameters.

- By-Product Isolation : Use preparative TLC or column chromatography to isolate and characterize impurities, guiding process refinement .

How can computational chemistry predict reactivity in novel reactions?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s LUMO (-1.8 eV) in this compound suggests susceptibility to reduction. MD simulations further model steric effects of the heptan-2-yl group on transition states .

What experimental approaches determine crystal structures of derivatives?

Advanced

Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/hexane) and analyzed to confirm bond angles/planarity. For unstable derivatives, powder XRD paired with solid-state NMR validates structural motifs. SCXRD data for analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) show dihedral angles <5° between pyrazole and substituents, indicating minimal distortion .

What safety protocols are critical when handling nitro-substituted pyrazoles?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- Spill Management : Neutralize spills with wet sand or vermiculite; avoid combustible materials due to potential exothermic decomposition .

How can bioactivity assays be designed for this compound?

Q. Advanced

- In Vitro Screening : Prioritize targets (e.g., kinases, GPCRs) based on structural analogs (’s CRF-1 receptor antagonists).

- ADME-Tox : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability.

- Dose-Response Curves : Test at 0.1–100 µM concentrations with positive controls (e.g., indomethacin for COX inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.